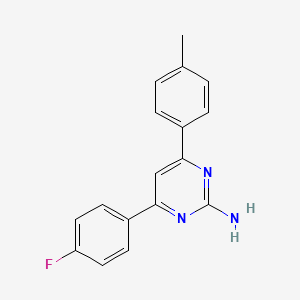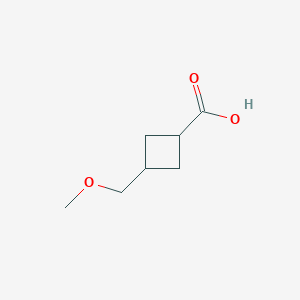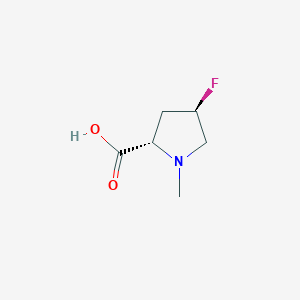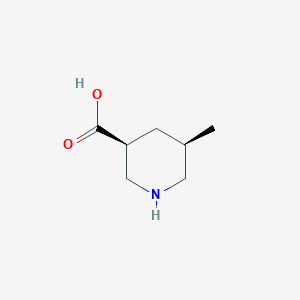
(Chlorodifluoromethylthio)methyl chloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chlorodifluoromethylthio)methyl chloride, 95% (CDMTC-95) is an organochlorine compound that is used in a variety of scientific and industrial applications. CDMTC-95 is a colorless, volatile, and flammable liquid with a low boiling point and a slightly sweet odor. It is a highly reactive compound and can be used as a reagent in a wide range of chemical reactions, including organic synthesis and polymerization. CDMTC-95 is also used as a gas-phase reagent for the production of various fluorinated compounds, including fluorinated polymers.
Scientific Research Applications
(Chlorodifluoromethylthio)methyl chloride, 95% is used in a variety of scientific applications, including organic synthesis, polymerization, and gas-phase chemistry. It is also used as a reagent in the synthesis of a variety of fluorinated compounds, including fluorinated polymers. In addition, (Chlorodifluoromethylthio)methyl chloride, 95% is used for the synthesis of various organofluorine compounds, including fluorinated carbamates and fluorinated alcohols.
Mechanism of Action
The mechanism of action of (Chlorodifluoromethylthio)methyl chloride, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product. This intermediate is believed to be a chloroform-difluoromethylthiomethyl radical, which is capable of reacting with a variety of substrates.
Biochemical and Physiological Effects
(Chlorodifluoromethylthio)methyl chloride, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to be highly reactive, and it is believed to be toxic if ingested. Therefore, it is important to take appropriate safety precautions when handling this compound.
Advantages and Limitations for Lab Experiments
The advantages of using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments include its low boiling point and its ability to react with a variety of substrates. Additionally, it is relatively non-toxic, making it a safer choice for laboratory experiments than other organochlorine compounds. However, there are some limitations to using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments, including its flammability and its reactivity with moisture, which can lead to the formation of hazardous byproducts.
Future Directions
There are a variety of potential future directions for research on (Chlorodifluoromethylthio)methyl chloride, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further research could be conducted to develop safer methods of synthesis and handling of this compound. Additionally, research could be conducted to develop methods to reduce the reactivity of (Chlorodifluoromethylthio)methyl chloride, 95% with moisture, as this could reduce the formation of hazardous byproducts. Finally, further research could be conducted to investigate the potential of (Chlorodifluoromethylthio)methyl chloride, 95% as a reagent for the synthesis of various fluorinated compounds, including fluorinated polymers.
Synthesis Methods
(Chlorodifluoromethylthio)methyl chloride, 95% can be synthesized through a variety of methods, including the reaction of chloroform and difluoromethylthiomethane, the reaction of chloroform and difluoromethylthiocyclobutane, or the reaction of chloroform and difluoromethylthiocyclohexane. In all cases, the reaction is conducted in a solvent such as ethanol or dimethylformamide, and the resulting product is then purified by distillation.
properties
IUPAC Name |
chloro-(chloromethylsulfanyl)-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2S/c3-1-7-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNVTHYGCJJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)